molecular formula C17H18N6O4S B2797865 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203407-79-7

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2797865
CAS No.: 1203407-79-7
M. Wt: 402.43
InChI Key: WDLKVHPNYZEWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This hybrid compound incorporates two pharmaceutically significant heterocyclic systems: a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety and a 6-nitrobenzo[d]thiazol-2-yl unit linked via a piperazine carboxamide bridge. The benzothiazole nucleus represents a privileged scaffold in anticancer, antimicrobial, and anti-tubercular agent development . Recent scientific advances have demonstrated that benzothiazole derivatives exhibit promising anti-tubercular activity, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains . The strategic incorporation of the nitro group at the 6-position of the benzothiazole ring may enhance biological activity through improved target binding or electronic properties. The 3-methoxy-1-methyl-1H-pyrazole component contributes to the molecule's pharmacophore profile, potentially enabling optimization of drug-like properties including solubility and metabolic stability. This molecular architecture, featuring a piperazin-1-yl linker, is consistent with contemporary approaches in targeted therapeutic development, particularly through molecular hybridization techniques that combine distinct pharmacophoric elements into single entities with enhanced biological profiles . Researchers investigating structure-activity relationships (SAR) of heterocyclic compounds will find this compound valuable for exploring new chemical space in antimicrobial and anti-tubercular discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-20-10-12(15(19-20)27-2)16(24)21-5-7-22(8-6-21)17-18-13-4-3-11(23(25)26)9-14(13)28-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLKVHPNYZEWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a benzo[d]thiazole moiety, and a piperazine ring, contributing to its unique pharmacological profile. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and benzo[d]thiazole intermediates, followed by their coupling with piperazine derivatives.

Synthetic Route Overview

StepReaction TypeDescription
1Pyrazole SynthesisReaction of hydrazine with 1,3-diketones under acidic conditions.
2Benzo[d]thiazole SynthesisCyclization of appropriate precursors with sulfur and nitrogen sources.
3Coupling ReactionFormation of the final compound through nucleophilic substitution or coupling methods.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole and benzo[d]thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity

Research has indicated that compounds containing pyrazole and benzo[d]thiazole moieties exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The structural features allow for interactions that may inhibit tumor growth.
  • Neurological Effects : Potential modulation of neurotransmitter systems could lead to applications in treating psychiatric disorders.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of derivatives similar to the target compound, it was found that modifications in the pyrazole ring significantly enhanced activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicated that compounds with higher electron-donating groups on the pyrazole ring exhibited improved efficacy.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that compounds structurally related to this compound showed promising cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound APyrazole + Nitro GroupAntimicrobial
Compound BPyrazole + BenzothiazoleAnticancer
Compound CPiperazine + PyrazoleNeurological Effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Benzothiazole Hybrids

  • Compound A: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) Key Differences: Lacks the methanone bridge and piperazine linker. The allyl and phenyl groups on the pyrazole reduce solubility compared to the target compound’s methoxy and methyl substituents. Synthesis: Prepared via cyclocondensation, yielding 75–80% . Bioactivity: Demonstrated moderate antimicrobial activity, attributed to the benzothiazole’s electron-withdrawing nature .
  • Compound B: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Key Differences: Features a dihydropyrazole instead of a fully aromatic pyrazole, reducing planarity. The 6-methylbenzothiazole lacks the nitro group, decreasing electrophilicity.

Piperazine-Linked Heterocycles

  • Spectral Data: IR peaks at 1720 cm⁻¹ (C=O) and 3275 cm⁻¹ (NH₂) suggest stronger intermolecular interactions than the target compound’s nitro group . Yield: 70% via reflux in DMF/EtOH, comparable to typical methanone-bridged syntheses .

Methanone-Bridged Pyrazole Derivatives

  • The phenyl-pyrazole system exhibits lower molecular weight (MW = 262.3 g/mol) versus the target compound’s MW (~441.5 g/mol). Synthesis: Achieved 90% yield via hydrazine-mediated cyclization, highlighting efficiency in methanone formation .

Comparative Data Table

Property Target Compound Compound A Compound C Compound D
Molecular Weight ~441.5 g/mol 354.4 g/mol 538.64 g/mol 262.3 g/mol
Key Substituents Nitrobenzothiazole, piperazine Allyl, phenyl Thienothiophene Phenyl
Melting Point Not reported >300°C >300°C 156–158°C
Synthetic Yield Not reported 75–80% 70% 90%
Bioactivity Hypothesized (ferroptosis*) Antimicrobial Not reported Not reported

*Ferroptosis induction is theorized due to structural similarity to FINs (ferroptosis-inducing agents) .

Research Findings and Implications

  • Conformational Analysis : Molecular modeling (CCP4 suite) predicts that the piperazine linker in the target compound allows for adaptive binding to enzymes, unlike rigid analogs (e.g., Compound C) .
  • Bioactivity Potential: The nitrobenzothiazole moiety aligns with ferroptosis-inducing agents (FINs), suggesting possible utility in oral cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions between the pyrazole and benzothiazole-piperazine moieties using reagents like sodium hydride or DMF as a solvent .
  • Nitro-group introduction on the benzothiazole ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) . Optimization: Adjust reflux time (4–16 hours), temperature (65–80°C), and catalyst use (e.g., acetic acid for cyclization) to improve yields up to 60–80% .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (¹H/¹³C): To confirm methoxy (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
  • IR spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .
  • Mass spectrometry (HRMS): Validate molecular weight (C₂₀H₂₂N₆O₄S, exact mass: 458.14 g/mol).

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct pH stability studies (e.g., pH 1–13 buffers, 37°C) with HPLC monitoring. The nitro and methoxy groups may hydrolyze under strongly acidic/basic conditions, requiring neutral pH for storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Assay standardization: Control variables like cell line selection (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
  • Structural analogs comparison: Compare with derivatives lacking the nitro group to isolate its role in activity .
  • Purity validation: Use HPLC (>95% purity) to rule out impurities causing false positives/negatives .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking: Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding modes of the nitrobenzothiazole moiety .
  • DFT calculations: Analyze electron distribution to prioritize nitro or methoxy groups for functionalization .
  • ADMET prediction: Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • In vitro kinase assays: Screen against kinase panels (e.g., EGFR, VEGFR) due to the benzothiazole’s kinase-inhibitor potential .
  • Reactive oxygen species (ROS) detection: Nitro groups may induce oxidative stress; use DCFH-DA probes in cell-based assays .
  • Protein binding studies: Employ surface plasmon resonance (SPR) to quantify affinity for targets like tubulin or DNA topoisomerases .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

  • Electron-withdrawing effect: The nitro group reduces electron density on the benzothiazole ring, enhancing electrophilic substitution resistance but increasing hydrogen-bonding capacity .
  • Redox activity: Cyclic voltammetry can reveal reduction peaks (~-0.5 V vs. Ag/AgCl) correlating with nitro-to-amine conversion .

Methodological Considerations

Q. What are the best practices for handling solubility issues in biological assays?

  • Solvent selection: Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 for in vivo studies .
  • Co-solvents: Add β-cyclodextrin (10 mM) to improve aqueous solubility of the hydrophobic benzothiazole core .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment .
  • CRISPR knockouts: Delete putative targets (e.g., PI3K) to confirm loss of compound efficacy .

Data Analysis and Reporting

Q. What statistical approaches are essential for interpreting dose-response data?

  • Four-parameter logistic model: Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests: Compare activity across derivatives (e.g., Tukey’s test for p<0.05 significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.